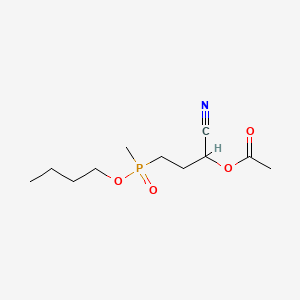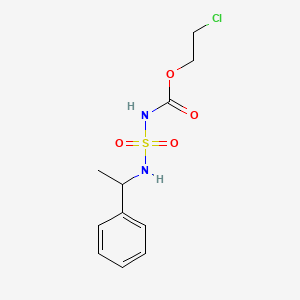![molecular formula C13H17N7O8 B15192998 [(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid CAS No. 81621-20-7](/img/structure/B15192998.png)
[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid is a complex organic compound with a unique structure that combines a purine derivative with a hexahydrofurofuran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid involves multiple steps, starting with the preparation of the purine derivative and the hexahydrofurofuran ring system. The key steps include:
Preparation of the Purine Derivative: This involves the reaction of a suitable purine precursor with ethylamine under controlled conditions to introduce the ethylamino group.
Formation of the Hexahydrofurofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic or basic conditions to form the hexahydrofurofuran ring.
Nitration: The final step involves the nitration of the hexahydrofurofuran ring system using nitric acid to introduce the nitrate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under controlled conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to convert the nitrate group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound may have applications in the development of new materials or as a component in industrial processes.
Mecanismo De Acción
The mechanism of action of [(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid can be compared with other similar compounds, such as:
Purine Derivatives: Compounds with similar purine structures but different functional groups.
Hexahydrofurofuran Derivatives: Compounds with similar hexahydrofurofuran ring systems but different substituents.
Nitrate Compounds: Compounds with similar nitrate groups but different core structures.
The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and applications.
Propiedades
Número CAS |
81621-20-7 |
|---|---|
Fórmula molecular |
C13H17N7O8 |
Peso molecular |
399.32 g/mol |
Nombre IUPAC |
[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid |
InChI |
InChI=1S/C13H16N6O5.HNO3/c1-2-14-12-9-13(16-5-15-12)18(6-17-9)7-3-22-11-8(24-19(20)21)4-23-10(7)11;2-1(3)4/h5-8,10-11H,2-4H2,1H3,(H,14,15,16);(H,2,3,4)/t7-,8-,10+,11+;/m0./s1 |
Clave InChI |
RSNCECHZELQYHG-KVRGAVRUSA-N |
SMILES isomérico |
CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O[N+](=O)[O-].[N+](=O)(O)[O-] |
SMILES canónico |
CCNC1=C2C(=NC=N1)N(C=N2)C3COC4C3OCC4O[N+](=O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)




